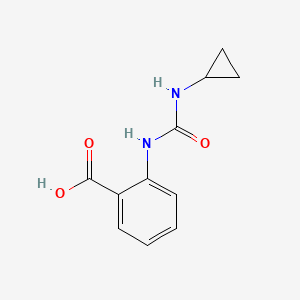

2-(3-Cyclopropylureido)benzoic acid

Description

The Privileged Nature of the Benzoic Acid Scaffold

Benzoic acid and its derivatives are recognized as "privileged scaffolds" in drug discovery. acs.orgnih.govwikipedia.org This designation is attributed to their ability to interact with a diverse range of biological targets, thereby serving as a foundational structure for the development of numerous therapeutic agents. acs.orgdrugbank.comacs.org The versatility of the benzoic acid framework allows for the introduction of various substituents at different positions on the benzene (B151609) ring, enabling the fine-tuning of a molecule's steric, electronic, and lipophilic properties to optimize its pharmacological profile. nih.gov This adaptability has led to the successful development of benzoic acid-containing drugs across multiple therapeutic areas. drugbank.com

Modulating Biological Activity with the Urea (B33335) Functionality

The urea moiety is a key structural element in a multitude of clinically approved drugs and bioactive compounds. nih.govnih.govresearchgate.net Its significance lies in its capacity to form stable hydrogen bonds with protein and receptor targets, a critical factor in molecular recognition and the elicitation of a specific biological response. nih.govresearchgate.net The dual nature of the urea group as both a hydrogen bond donor and acceptor plays a crucial role in a drug's aqueous solubility and permeability, properties that are fundamental to its pharmacokinetic behavior. nih.gov Furthermore, the resonance structures of the urea group enhance the strength of these hydrogen bonds, contributing to the potency of the drug-target interaction. researchgate.net

The Academic and Patent Landscape of 2-(3-Cyclopropylureido)benzoic Acid and Its Analogs

While dedicated academic publications focusing solely on 2-(3-cyclopropylureido)benzoic acid are not abundant, its structural motifs are frequently cited in the patent literature, indicating its relevance in the development of novel therapeutic agents. For instance, patent documents have disclosed compounds containing the cyclopropylureido phenyl moiety as part of the structure of PI3K and/or mTOR kinase inhibitors, which are useful for the treatment of diseases like cancer. epo.org Another patent describes a process for the preparation of related complex benzoic acid derivatives, highlighting the industrial interest in this class of compounds. google.com The presence of structurally similar compounds in patents for various therapeutic targets underscores the perceived value of the 2-(3-cyclopropylureido)benzoic acid scaffold in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopropylcarbamoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-10(15)8-3-1-2-4-9(8)13-11(16)12-7-5-6-7/h1-4,7H,5-6H2,(H,14,15)(H2,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKRKNFHJXAWHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 3 Cyclopropylureido Benzoic Acid

Strategies for the Construction of the Substituted Benzoic Acid Core

The formation of the substituted benzoic acid core is a critical first step in the synthesis of 2-(3-cyclopropylureido)benzoic acid. Various methods have been developed to construct this essential building block, often starting from readily available precursors.

One common approach involves the hydrolysis of benzamide (B126) or its derivatives. For instance, benzamide can be hydrolyzed under basic conditions using a sodium hydroxide (B78521) solution, followed by acidification with a strong acid like hydrochloric acid to precipitate the benzoic acid. noblesciencepress.org This method is straightforward and often provides good yields. Another route starts from bromobenzene, which can be converted to phenylmagnesium bromide via a Grignard reaction and subsequently carboxylated to yield benzoic acid. wikipedia.org

More complex substituted benzoic acids can be synthesized through multi-step sequences. For example, 2-(4-chlorobenzoyl)benzoic acid serves as a precursor in the synthesis of various heterocyclic compounds. mdpi.com The synthesis of 2,4,6-tribromobenzoic acid involves the bromination of m-aminobenzoic acid, followed by diazotization and reduction. orgsyn.org These examples highlight the versatility of synthetic methods available for preparing a wide range of substituted benzoic acid cores tailored for specific applications.

Regioselective Introduction of the Urea (B33335) Linkage and Cyclopropyl (B3062369) Group

The introduction of the urea linkage and the cyclopropyl group onto the benzoic acid core must be performed with high regioselectivity to obtain the desired 2-substituted product. A prevalent method for forming the urea linkage involves the reaction of an amine with an isocyanate. nih.govsemanticscholar.org In the context of 2-(3-cyclopropylureido)benzoic acid, this would typically involve the reaction of 2-aminobenzoic acid with cyclopropyl isocyanate.

Alternatively, the urea functionality can be constructed through a multi-component reaction. For instance, the synthesis of urea derivatives can be achieved by reacting an amine, such as cyclopropylamine (B47189), with potassium isocyanate in the presence of an acid catalyst. rsc.org The use of transient directing groups can also facilitate the regioselective formation of urea linkages. uantwerpen.be

The cyclopropyl group is a key feature of the target molecule. Its introduction is often accomplished by using cyclopropylamine as a reactant. nih.govresearchgate.net The unique electronic and steric properties of the cyclopropyl ring can influence the reactivity and biological activity of the final compound. acs.orgacs.org

Optimization of Reaction Pathways and Conditions for 2-(3-Cyclopropylureido)benzoic Acid Synthesis

The efficiency of the synthesis of 2-(3-cyclopropylureido)benzoic acid is highly dependent on the optimization of reaction conditions, including solvent, temperature, and catalysts. sci-hub.senih.gov For the formation of the urea linkage, various solvents and bases have been explored to maximize yield and minimize side reactions. For example, the use of triethylamine (B128534) as a base in a one-pot reaction of a carboxylic acid with a carbodiimide (B86325) has been shown to be effective. researchgate.net

The choice of solvent can significantly impact the reaction outcome. While some reactions proceed well in aprotic solvents like THF or acetonitrile, others, surprisingly, show enhanced rates and yields in water. rsc.orgorientjchem.org Temperature is another critical parameter that needs to be carefully controlled to prevent decomposition of reactants or products and to ensure selective formation of the desired isomer. researchgate.net

Catalysts, particularly transition metals, can play a crucial role in improving the efficiency and selectivity of the synthesis. researchgate.net For instance, palladium-catalyzed C-N coupling reactions have been utilized for the synthesis of urea derivatives. researchgate.net The development of metal-free catalytic systems, such as those using benzoic acid itself as a catalyst for transamidation reactions, offers a greener alternative. sci-hub.se

Synthesis of Structural Analogs and Derivatives of 2-(3-Cyclopropylureido)benzoic Acid

The synthesis of structural analogs and derivatives of 2-(3-cyclopropylureido)benzoic acid is essential for structure-activity relationship (SAR) studies. This involves modifying various parts of the molecule, including the benzoic acid core, the urea linkage, and the cyclopropyl group.

Analogs with different substituents on the benzoic acid ring can be prepared by starting with appropriately substituted benzoic acid precursors. nih.govnih.gov For example, 2,5-substituted benzoic acid derivatives have been designed as dual inhibitors of anti-apoptotic proteins. nih.gov The synthesis of these analogs often follows similar synthetic routes as the parent compound, with adjustments made to accommodate the different functional groups.

Modifications to the urea linkage can include N-alkylation or replacement with a thiourea (B124793) group. nih.govnih.gov The synthesis of N-aroylurea analogs has been achieved through the reaction of N,N'-dicyclohexylcarbodiimide (DCC) with aromatic carboxylic acids. researchgate.net Furthermore, the urea bridge can be incorporated into larger, more complex structures, such as in the synthesis of cystobactamid derivatives where an amide bond is replaced by a urea group. d-nb.info

Derivatization Reactions and Functional Group Interconversions of 2-(3-Cyclopropylureido)benzoic Acid

The carboxylic acid and urea functionalities of 2-(3-cyclopropylureido)benzoic acid provide multiple handles for further derivatization and functional group interconversions (FGI). These transformations are crucial for fine-tuning the physicochemical and biological properties of the molecule. ub.eduvanderbilt.edufiveable.meslideshare.net

The carboxylic acid group can be converted into a variety of other functional groups. For instance, it can be esterified to produce the corresponding esters or reduced to a primary alcohol. imperial.ac.uk Conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride provides a reactive intermediate for the synthesis of amides and other derivatives. ub.eduorgsyn.org

The urea moiety also offers opportunities for derivatization. The N-H protons can be deprotonated and the resulting anion can be reacted with electrophiles. Derivatization reactions for analytical purposes, such as silylation for gas chromatography, can also be performed on the urea and carboxylic acid groups. research-solution.comresearchgate.net A novel derivatization method using 3-(chlorosulfonyl)benzoic acid has been developed for the analysis of lipids containing hydroxyl groups, which could potentially be adapted for compounds like 2-(3-cyclopropylureido)benzoic acid. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 2 3 Cyclopropylureido Benzoic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural assignment of 2-(3-cyclopropylureido)benzoic acid. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-(3-cyclopropylureido)benzoic acid exhibits distinct signals corresponding to the aromatic, urea (B33335), and cyclopropyl (B3062369) protons. The aromatic protons typically appear as a complex multiplet in the downfield region. The protons of the urea linkage (NH) present as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. The cyclopropyl protons show characteristic signals in the upfield region, with their splitting patterns providing information about their relative stereochemistry.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of unique carbon environments. docbrown.info For monosubstituted benzene (B151609) compounds like benzoic acid, due to symmetry and free rotation of the substituent group, some carbon atoms in the benzene ring are chemically equivalent and thus have the same chemical shift. docbrown.info The carbonyl carbon of the carboxylic acid and the urea group are readily identifiable by their characteristic downfield chemical shifts. docbrown.info The carbon atoms of the benzene ring display signals in the aromatic region, and the cyclopropyl carbons appear at significantly upfield chemical shifts.

Detailed analysis of chemical shifts, coupling constants (J-values) from ¹H-¹H correlations, and correlation signals from 2D NMR experiments (such as COSY, HSQC, and HMBC) allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the cyclopropylureido and benzoic acid moieties.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Benzoic Acid Derivatives

| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Reference |

|---|---|---|---|

| Benzoic acid | 11.67 (s, 1H), 8.20 (d, J = 7.2 Hz, 2H), 7.68 (t, J = 7.44 Hz, 1H), 7.55 (t, J = 7.92 Hz, 2H) | 172.60, 133.89, 130.28, 129.39, 128.55 | rsc.org |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in 2-(3-cyclopropylureido)benzoic acid.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands characteristic of its constituent functional groups. spectroscopyonline.com A very broad absorption in the range of 3500-2500 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is often involved in hydrogen bonding. spectroscopyonline.com The C=O stretching vibration of the carboxylic acid typically appears as a strong band between 1710 and 1680 cm⁻¹. spectroscopyonline.com The urea moiety gives rise to characteristic N-H stretching vibrations, usually seen as one or two bands in the 3500-3200 cm⁻¹ region, and a strong C=O stretching band (Amide I) around 1650 cm⁻¹. The C-N stretching and N-H bending vibrations (Amide II and III) also provide valuable structural information. Aromatic C-H and C=C stretching vibrations are observed in their respective characteristic regions.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While C=O stretching vibrations are also observable in Raman spectra, non-polar bonds such as the C-C bonds of the aromatic and cyclopropyl rings often produce strong Raman signals. This can be particularly useful for characterizing the carbocyclic and aromatic skeletons of the molecule.

Table 2: Characteristic IR Absorption Frequencies for Carboxylic Acids

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3500-2500 | Broad, Strong |

| C=O Stretch | 1710-1680 | Strong |

| C-O Stretch | 1320-1210 | Strong |

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the fragmentation pathways of 2-(3-cyclopropylureido)benzoic acid.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the chemical formula.

Fragmentation Analysis: Electron ionization (EI) mass spectrometry can be used to study the fragmentation pattern of the molecule. The fragmentation of benzoic acid derivatives often involves the loss of the carboxyl group or cleavage of the substituent. researchgate.net In the case of 2-(3-cyclopropylureido)benzoic acid, characteristic fragmentation would likely involve cleavage of the ureido bond and fragmentation of the cyclopropyl ring. Analysis of these fragment ions helps to piece together the structure of the parent molecule. Electrospray ionization (ESI) is a softer ionization technique that can be used to observe the intact molecular ion, often as a protonated or deprotonated species.

Electronic Absorption and Fluorescence Spectroscopy for Chromophoric Characterization

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and chromophoric properties of 2-(3-cyclopropylureido)benzoic acid.

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum is characterized by absorption bands arising from π-π* and n-π* electronic transitions within the aromatic ring and the carbonyl groups. The position and intensity of these absorption maxima are influenced by the substitution pattern and the solvent polarity. The benzoic acid moiety is the primary chromophore, and its absorption spectrum can be modulated by the presence of the cyclopropylureido substituent.

Fluorescence Spectroscopy: While benzoic acid itself is weakly fluorescent, the introduction of the cyclopropylureido group may alter its emission properties. core.ac.uk The fluorescence emission spectrum, if observable, provides information about the excited state of the molecule. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can offer insights into the structural relaxation of the molecule in the excited state. The study of how solvent polarity affects the absorption and emission spectra can reveal information about the change in dipole moment upon electronic excitation. researchgate.net

Conformational Analysis and Stereochemical Implications

The conformational flexibility of 2-(3-cyclopropylureido)benzoic acid has significant implications for its biological activity and physical properties. The molecule possesses several rotatable bonds, including the C-N bonds of the urea linkage and the C-C bond connecting the benzoic acid to the urea group.

Computational methods, such as Density Functional Theory (DFT), can be employed to explore the potential energy surface and identify low-energy conformers. nih.gov These calculations can predict the relative stabilities of different conformations and the energy barriers for their interconversion. nih.gov The orientation of the cyclopropyl group relative to the urea and the planarity of the urea and benzoic acid moieties are key conformational features. Intramolecular hydrogen bonding between the urea N-H and the carboxylic acid oxygen can play a crucial role in stabilizing specific conformations.

X-ray Crystallographic Analysis of Related Derivatives for Precise Geometrical Parameters

While the crystal structure of 2-(3-cyclopropylureido)benzoic acid itself may not be readily available, the analysis of related benzoic acid derivatives by single-crystal X-ray diffraction provides invaluable information about precise bond lengths, bond angles, and intermolecular interactions. niscpr.res.in

X-ray crystallography of similar compounds reveals detailed information about how these molecules pack in the solid state. nih.gov Hydrogen bonding is a dominant intermolecular force in carboxylic acids, often leading to the formation of dimeric structures. nih.gov In the case of 2-(3-cyclopropylureido)benzoic acid derivatives, both the carboxylic acid and the urea functional groups can participate in extensive hydrogen bonding networks, influencing the crystal packing. niscpr.res.in The analysis of these crystal structures provides experimental data that can be used to validate and refine the results of computational conformational analysis.

Molecular Interactions and Mechanistic Insights into 2 3 Cyclopropylureido Benzoic Acid S Biological Activities

Investigation of Specific Pharmacological Targets

Enzyme Inhibition Studies (e.g., Kinases, Inosine (B1671953) 5'-Monophosphate Dehydrogenase (IMPDH))

Kinases are a major family of enzymes that play a central role in cell signaling and are frequent targets for therapeutic drugs. Derivatives of benzoic acid have been identified as inhibitors of several kinase families. Notably, they have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks), a group of enzymes critical for cell survival, proliferation, and metabolism. epo.orgnih.gov The activation of the PI3K pathway is a well-established factor in the progression of cancer and inflammatory conditions. nih.gov The carboxylic acid group present in these inhibitor molecules is often a key structural feature for effective binding to the enzyme. nih.gov Additionally, aminopyrazole compounds that include a benzoic acid moiety have been developed as selective inhibitors of c-Jun N-terminal kinases (JNKs), specifically targeting the JNK2 and JNK3 isoforms. nih.gov In these studies, a related benzamide (B126) derivative demonstrated greater potency and selectivity compared to its benzoic acid counterpart. nih.gov

Another significant enzyme target is Inosine 5'-monophosphate dehydrogenase (IMPDH), which catalyzes the rate-limiting step in the synthesis of guanine (B1146940) nucleotides. nih.gov The inhibition of IMPDH depletes the cellular pool of these nucleotides, which are essential for DNA and RNA synthesis, making it a valuable target for antiviral, immunosuppressive, and anticancer therapies. nih.gov While IMPDH is a recognized target for drug development, specific data on the direct inhibition of IMPDH by 2-(3-Cyclopropylureido)benzoic acid is not extensively documented in current literature.

Table 1: Enzyme Inhibition Profile of Related Benzoic Acid Derivatives

| Enzyme Target Family | Specific Enzyme(s) | Role of Benzoic Acid Moiety | Therapeutic Area | Reference |

| Kinases | Phosphoinositide 3-Kinases (PI3Ks), c-Jun N-terminal Kinases (JNK2/3) | Acts as a key interacting group for binding site engagement. | Cancer, Inflammation, Neurodegenerative Diseases | nih.govnih.gov |

| Dehydrogenases | Inosine 5'-Monophosphate Dehydrogenase (IMPDH) | Serves as a potential scaffold for the design of inhibitors. | Antiviral, Immunosuppression, Cancer | nih.gov |

Receptor Binding and Modulation Profiles (e.g., Chemokine Receptors, P2Y14R)

Chemokine receptors are instrumental in guiding the migration of immune cells during inflammatory responses. google.com Patent filings have described a class of substituted cycloalkylamine derivatives, which includes structures related to 2-(3-cyclopropylureido)benzoic acid, as modulators of chemokine receptor activity. google.com These receptors, such as CCR2, are involved in attracting leukocytes to sites of inflammation. google.com The atypical chemokine receptor 3 (ACKR3) is another important target that binds to chemokines like CXCL11 and CXCL12 and is known to be overexpressed in numerous cancers. nih.gov Unlike typical chemokine receptors, ACKR3 signals primarily through β-arrestin pathways. nih.gov

The P2Y14 receptor (P2Y14R) is another G-protein coupled receptor that has been implicated in inflammatory processes, marking it as a promising target for new anti-inflammatory drugs. nih.gov Chemical libraries containing benzoic acid derivatives have been explored for their potential to act as antagonists for this receptor. nih.gov

Table 2: Receptor Binding and Modulation Overview

| Receptor Target | Receptor Family | Potential Role of 2-(3-Cyclopropylureido)benzoic Acid | Associated Disease Area | Reference |

| Chemokine Receptors (e.g., CCR2, ACKR3) | G-Protein Coupled Receptor (GPCR) | Modulator of receptor activity, potentially interfering with chemokine binding. | Inflammatory Diseases, Cancer, Autoimmune Diseases | google.comnih.gov |

| P2Y14R | GPCR | Potential antagonist to mitigate inflammatory responses. | Inflammation | nih.gov |

Macromolecular Binding Interactions

The biological function of a small molecule like 2-(3-Cyclopropylureido)benzoic acid is dependent on its ability to physically bind to large biomolecules such as DNA and proteins. The specific nature of these binding interactions determines the compound's mechanism of action.

DNA Binding Mechanisms (e.g., Minor Groove Binding, Intercalation)

Small molecules can interact with the DNA double helix through various modes, including slipping between the base pairs (intercalation) or fitting into the helical grooves (groove binding). jst.go.jp Research into novel 1H-pyrazole-3-carboxamide derivatives that feature a 5-(3-cyclopropylureido) group has provided insights into their interactions with DNA. jst.go.jpresearchgate.net These studies suggest that compounds with this structural motif have the ability to bind to the minor groove of DNA. jst.go.jp For example, a specific derivative, pym-5, demonstrated a notable affinity for DNA and was found to alter the DNA's conformation, indicating that DNA itself could be a direct target for this class of molecules. jst.go.jpresearchgate.net

Protein-Ligand Interaction Studies

The interaction between a small molecule (ligand) and its target protein is a cornerstone of its biological activity. researchgate.net Computational techniques such as molecular docking are frequently employed to predict and visualize these interactions. etflin.comnih.gov Studies on 2,5-substituted benzoic acid derivatives designed as inhibitors of anti-apoptotic proteins like Mcl-1 have illuminated key aspects of their binding. nih.gov In these complexes, the carboxyl group of the benzoic acid often forms a critical hydrogen bond with an arginine residue in the protein's binding site, mimicking the interactions of natural regulatory proteins. nih.gov The aromatic ring of the benzoic acid scaffold typically settles into hydrophobic pockets on the protein surface, further stabilized by interactions with amino acid residues like leucine (B10760876) and valine. nih.gov

Elucidation of Intracellular Signaling Pathways Perturbed by 2-(3-Cyclopropylureido)benzoic Acid

By binding to its primary molecular targets, 2-(3-Cyclopropylureido)benzoic acid can disrupt downstream intracellular signaling pathways, which in turn alters cellular behavior. A structurally related compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid, has been shown to inhibit the TGF-β1/Smad signaling pathway, a key pathway in cellular fibrosis, by reducing the phosphorylation of the Smad2/3 proteins. nih.gov

Given their potential as chemokine receptor modulators, compounds of this class could also influence signaling cascades such as the β-arrestin-dependent pathway utilized by atypical chemokine receptors. nih.gov For instance, ligand binding to the atypical chemokine receptor ACKR2 can initiate a G protein-independent signaling pathway involving RAC1-PAK1-LIMK1, which alters protein trafficking and enhances the clearance of chemokines. uniprot.org As a potential inhibitor of the PI3K and JNK enzyme families, 2-(3-Cyclopropylureido)benzoic acid would also be expected to interfere with the PI3K-Akt/mTOR pathway and the JNK signaling cascade, which regulates the activity of transcription factors such as c-Jun. nih.govnih.gov

Compound Name Reference Table

| Abbreviation/Trivial Name | Systematic Name |

| pym-5 | 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide |

| DGM | 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid |

| 2-(3-Cyclopropylureido)benzoic acid |

Cellular Uptake and Subcellular Localization Studies (In Vitro)

No data available.

Structure Activity Relationship Sar Studies of 2 3 Cyclopropylureido Benzoic Acid Analogs

Systemic Modification of the Benzoic Acid Ring and its Influence on Biological Potency

The benzoic acid moiety is a critical component of the 2-(3-cyclopropylureido)benzoic acid scaffold, and its modification can significantly influence biological potency. The position of the carboxyl group and the nature of substituents on the aromatic ring are key determinants of activity.

Systematic modifications of the benzoic acid ring have demonstrated that both electron-donating and electron-withdrawing groups can modulate the acidity of the benzoic acid and its interaction with target proteins. libretexts.orgopenstax.org For instance, electron-withdrawing groups, such as nitro and cyano groups, tend to increase the acidity of the benzoic acid. libretexts.orglibretexts.org This increased acidity can lead to stronger interactions with positively charged residues in a binding pocket, potentially enhancing potency. Conversely, electron-donating groups like methoxy (B1213986) and methyl groups decrease acidity. libretexts.org The effect of these substitutions on biological activity is often target-dependent.

Studies on various benzoic acid derivatives have shown that the position of the substituent is also crucial. For example, in a series of substituted benzoic acids, para-substituted compounds often exhibit different activities compared to their ortho or meta counterparts. libretexts.orglibretexts.org The "ortho-effect," where most ortho-substituents increase acid strength regardless of their electronic nature, is a notable phenomenon, although exceptions exist. libretexts.org This effect is thought to arise from a combination of steric and electronic factors. libretexts.org

Isosteric replacement of the benzoic acid ring with other aromatic or heterocyclic systems has also been explored. Replacing the benzene (B151609) ring with heterocycles like pyridine (B92270) or oxazole (B20620) has been shown to significantly reduce activity in some inhibitor classes. nih.gov This suggests that the electronic distribution and steric profile of the benzoic acid ring are finely tuned for optimal interaction with the target.

Interactive Table: Effect of Benzoic Acid Ring Substituents on Acidity (pKa) libretexts.org

| Substituent (Y) | pKa | Effect on Acidity |

| –NO2 | 3.41 | Increases |

| –CN | 3.55 | Increases |

| –CHO | 3.75 | Increases |

| –Br | 3.96 | Increases |

| –Cl | 4.0 | Increases |

| –H | 4.19 | Reference |

| –CH3 | 4.34 | Decreases |

| –OCH3 | 4.46 | Decreases |

| –OH | 4.48 | Decreases |

Exploration of Cyclopropyl (B3062369) Ring Substitutions and their Stereoelectronic Effects

The cyclopropyl group is a key feature of the 2-(3-cyclopropylureido)benzoic acid scaffold, contributing to its conformational rigidity and providing specific steric and electronic properties. The introduction of substituents on the cyclopropyl ring can have profound stereoelectronic effects that influence biological activity.

The cyclopropyl ring's unique electronic nature, with its enhanced π-character in the C-C bonds, allows it to participate in various non-covalent interactions. acs.org Substitutions on the ring can alter its electronic properties and steric profile, thereby modulating its interaction with the target protein. For example, the introduction of small alkyl groups or electron-withdrawing groups like halogens can influence the conformational preferences of adjacent parts of the molecule. rsc.org

Recent studies have highlighted the "cyclopropyl effect," where a spiro-fused cyclopropane (B1198618) ring can surprisingly favor an axial disposition for adjacent bulky substituents on a cyclohexane (B81311) ring, a deviation from the usual equatorial preference. rsc.orgthieme-connect.com This is attributed to a combination of increased torsional strain and hyperconjugative effects. rsc.org While not directly a substitution on the cyclopropyl ring of the title compound, this principle underscores the significant and sometimes counterintuitive stereoelectronic influence the cyclopropyl moiety can exert. These effects have the potential to be exploited in drug design to control molecular conformation and explore new chemical space. rsc.org

Furthermore, the stereochemistry of substituents on the cyclopropyl ring is critical. Different stereoisomers can exhibit vastly different biological activities due to the specific three-dimensional arrangement required for optimal binding to a target.

Variances in the Urea (B33335) Linkage and their Impact on Target Specificity

The urea linkage in 2-(3-cyclopropylureido)benzoic acid is a crucial hydrogen-bonding motif that often plays a pivotal role in anchoring the molecule to its biological target. Modifications to this linkage can significantly impact binding affinity and target specificity.

SAR studies on urea-based inhibitors have shown that the substituents on both nitrogen atoms of the urea are critical for activity. nih.govacs.org For example, in a series of inhibitors for Cryptosporidium parvum inosine (B1671953) 5′-monophosphate dehydrogenase, the nature of the groups attached to the urea was systematically varied, leading to the identification of highly potent and selective compounds. nih.govacs.org

The flexibility and conformational preferences of the urea linkage can also be modulated by the surrounding structural framework. The planarity of the urea moiety can be influenced by steric hindrance from adjacent groups, which in turn affects the orientation of the substituents and their ability to engage in key interactions with the target.

Identification of Key Pharmacophoric Elements within the 2-(3-Cyclopropylureido)benzoic Acid Scaffold

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. Identifying the key pharmacophoric elements within the 2-(3-cyclopropylureido)benzoic acid scaffold is fundamental for designing new, potent analogs and for virtual screening of compound libraries. nih.gov

Based on SAR studies, the key pharmacophoric features of the 2-(3-cyclopropylureido)benzoic acid scaffold generally include:

An aromatic ring: The benzoic acid ring often engages in hydrophobic or π-stacking interactions with the target protein.

A hydrogen bond acceptor: The carboxylate group of the benzoic acid is a key hydrogen bond acceptor. researchgate.net

A hydrogen bond donor/acceptor unit: The urea linkage provides crucial hydrogen bonding capabilities. nih.gov

A hydrophobic moiety: The cyclopropyl group typically occupies a hydrophobic pocket in the binding site.

Pharmacophore models can be generated based on the structures of known active compounds. nih.gov These models can then be used to search for new molecules that fit the required spatial and electronic features. For example, a five-point pharmacophore model for a series of benzofuran (B130515) salicylic (B10762653) acid derivatives included two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic ring features, which successfully guided the development of a 3D-QSAR model. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models can provide predictive insights for the design of new analogs with improved potency. dergipark.org.tr

The process of QSAR modeling involves several steps:

Data Set Selection: A series of structurally related compounds with measured biological activities is chosen. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors, representing various physicochemical properties (e.g., hydrophobicity, electronic properties, steric properties), are calculated for each compound. mdpi.com

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity. mdpi.commdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

For benzoic acid derivatives, QSAR studies have revealed that properties like hydrophobicity, molar refractivity, and the presence of specific functional groups can be crucial for their inhibitory activity. nih.gov For instance, a QSAR study on benzoylaminobenzoic acid derivatives as FabH inhibitors showed that inhibitory activity increased with higher hydrophobicity and the presence of a hydroxyl group. nih.gov

QSAR models can be two-dimensional (2D-QSAR), using 2D descriptors, or three-dimensional (3D-QSAR), which considers the 3D conformation of the molecules and their interaction fields. dergipark.org.tr 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide a more detailed understanding of the steric and electrostatic fields around the molecules that are important for activity.

By providing a quantitative correlation between structure and activity, QSAR models serve as a valuable tool in the iterative process of lead optimization, allowing for the prioritization of synthetic targets and the prediction of the biological activity of novel 2-(3-cyclopropylureido)benzoic acid analogs.

Computational and Theoretical Chemistry Approaches Applied to 2 3 Cyclopropylureido Benzoic Acid

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a small molecule ligand with a protein target.

In the context of 2-(3-Cyclopropylureido)benzoic acid, molecular docking simulations would be employed to understand its potential as an inhibitor or modulator of specific biological targets. For instance, derivatives of benzoic acid have been investigated as potential antiviral agents against targets like the SARS-CoV-2 main protease. nih.gov In such studies, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB), and the ligand, 2-(3-Cyclopropylureido)benzoic acid, is computationally "docked" into the active site of the protein.

Table 1: Hypothetical Molecular Docking Results for 2-(3-Cyclopropylureido)benzoic acid

| Target Protein (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Kinase XYZ | -8.5 | ASP145, LYS72 | Hydrogen Bond |

| VAL50, ILE130 | Hydrophobic Interaction | ||

| GLU91 | Electrostatic Interaction |

This table is for illustrative purposes and does not represent actual experimental or published docking results for 2-(3-Cyclopropylureido)benzoic acid.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can then be used as a 3D query to search large chemical databases for new compounds with similar features, a process known as virtual screening.

For 2-(3-Cyclopropylureido)benzoic acid, a pharmacophore model could be developed based on its known interactions with a target or by comparing it with other known active compounds. Such a model for a benzoic acid derivative might include features like hydrogen bond acceptors (from the carboxylic acid and urea (B33335) groups), a hydrophobic feature (from the cyclopropyl (B3062369) ring), and an aromatic ring. nih.govmdpi.com

Once a pharmacophore model is established and validated, it can be used to screen databases like ZINC or DrugBank to identify commercially available or synthetically accessible analogs of 2-(3-Cyclopropylureido)benzoic acid that are predicted to have similar or improved biological activity. semanticscholar.org This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Molecular Dynamics Simulations to Understand Conformational Behavior and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can reveal conformational changes, binding and unbinding events, and the stability of ligand-protein complexes.

If a promising binding pose of 2-(3-Cyclopropylureido)benzoic acid with a target protein is identified through molecular docking, MD simulations can be performed to assess the stability of this complex. nih.gov The simulation would track the trajectory of the ligand within the binding site over a period of nanoseconds. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone can indicate the stability of the binding. mdpi.com

Furthermore, MD simulations can elucidate the role of water molecules in the binding pocket and calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking alone. rsc.org Classical molecular dynamics simulations have been used to investigate the aggregation and dynamics of benzoic acid in various environments, highlighting the impact of confinement on its behavior. rsc.org

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can provide valuable information about the reactivity, stability, and spectroscopic properties of 2-(3-Cyclopropylureido)benzoic acid. niscpr.res.inekb.eg

These calculations can predict various molecular properties, including:

Optimized Geometry: The most stable 3D arrangement of the atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are important for predicting non-covalent interactions. niscpr.res.in

Atomic Charges: The distribution of charge on each atom can be calculated, providing insights into its reactivity and interaction with other molecules. chemrxiv.org

Table 2: Hypothetical Quantum Chemical Properties of 2-(3-Cyclopropylureido)benzoic acid

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 4.4 eV | Indicates chemical stability and reactivity |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |

This table is for illustrative purposes and does not represent actual calculated quantum chemical data for 2-(3-Cyclopropylureido)benzoic acid.

In Silico Prediction of Molecular Properties Relevant to Biological Performance

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions are crucial for assessing the drug-likeness and potential liabilities of a compound early in the discovery process. sciensage.info

For 2-(3-Cyclopropylureido)benzoic acid, various online tools and software can be used to predict properties such as:

Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors. Compounds that comply with this rule are more likely to be orally bioavailable. researchgate.net

Aqueous Solubility: Poor solubility can hinder absorption and bioavailability.

Gastrointestinal (GI) Absorption: Predicts the extent to which the compound will be absorbed from the gut.

Cytochrome P450 (CYP) Inhibition: Predicts the potential for drug-drug interactions. sciensage.info

Toxicity: Various models can predict potential toxicities, such as hepatotoxicity or cardiotoxicity.

Table 3 provides a hypothetical in silico ADMET profile for 2-(3-Cyclopropylureido)benzoic acid.

Table 3: Hypothetical In Silico ADMET Profile for 2-(3-Cyclopropylureido)benzoic acid

| Property | Predicted Value (Hypothetical) | Interpretation |

| Molecular Weight | 248.26 g/mol | Complies with Lipinski's Rule (< 500) |

| logP | 2.1 | Optimal lipophilicity for oral absorption |

| Hydrogen Bond Donors | 3 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (≤ 10) |

| Aqueous Solubility | Moderately Soluble | Favorable for absorption |

| GI Absorption | High | Likely to be well-absorbed from the gut |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this isoform |

| hERG Inhibition | Low risk | Low potential for cardiotoxicity |

This table is for illustrative purposes and does not represent actual predicted ADMET properties for 2-(3-Cyclopropylureido)benzoic acid.

Preclinical Pharmacological Evaluation of 2 3 Cyclopropylureido Benzoic Acid and Its Derivatives

In Vivo Efficacy Studies in Relevant Animal Models (e.g., Inflammation, Infection, Tumor Xenografts)

In vivo studies are critical for understanding a compound's efficacy and behavior within a whole organism. While specific in vivo data for 2-(3-cyclopropylureido)benzoic acid is scarce, research on its close derivatives provides some insights into potential applications.

Studies on the salicylic (B10762653) acid derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) have been conducted in lipopolysaccharide (LPS)-induced inflammation models in rats and mice. researchgate.netnih.gov In these models, administration of the compound significantly reduced inflammatory parameters. nih.gov It was shown to decrease the levels of pro-inflammatory cytokines, prevent septic shock, and reduce tissue injury in the lungs and liver. mdpi.com Furthermore, the compound was found to modulate immune cell populations, specifically by decreasing the CD4+ T-cell population while increasing the population of CD4+ regulatory T-cells (Tregs), which play a crucial role in suppressing inflammatory responses. researchgate.net

In the context of cancer, a patent described in vivo experiments using xenografts of B16F10 melanoma cells and 4T1 breast carcinoma cells in nude mice to test a benzoic acid derivative. hytest.fi This highlights a potential, though unproven, application for compounds like 2-(3-cyclopropylureido)benzoic acid in tumor models. Similarly, benzamide-based HDAC inhibitors have shown potent oral antitumor activity in both leukemia (U937) and colorectal cancer (HCT116) xenograft models in mice, with no obvious toxicity. googleapis.com

Ex Vivo Analysis of Biomarkers and Downstream Effects from Preclinical Models

Ex vivo analysis of tissues and fluids from preclinical models provides a bridge between in vitro activity and in vivo efficacy, allowing for the measurement of biomarkers and downstream molecular effects of a compound. nih.gov

For the anti-inflammatory derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid , ex vivo analysis of samples from LPS-treated mice demonstrated significant molecular changes. The compound was shown to reduce the concentration of prostaglandin (B15479496) E-2 (PGE-2) in blood plasma and decrease the expression of NOX2 and NF-κB in the liver and spleen. mdpi.com NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like IL-6 and TNF-α. mdpi.commdpi.complos.org Additionally, the compound was found to increase the expression of the regulatory protein FoxP3 in CD4+ T-cells, which is a key marker for the anti-inflammatory function of Treg cells. researchgate.net

In the context of another experimental anti-cancer agent, 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid , in vivo studies in rats were followed by ex vivo metabolite profiling of plasma, bile, urine, and feces. frontiersin.org This analysis identified several glucuronide metabolites and revealed that a fraction of the compound-derived material was irreversibly bound to plasma proteins, likely due to the formation of a reactive acyl glucuronide metabolite. frontiersin.org Such ex vivo metabolic studies are crucial for understanding the pharmacokinetics and potential for drug-protein interactions of novel compounds.

Future Research Directions and Prospective Applications of 2 3 Cyclopropylureido Benzoic Acid

The chemical compound 2-(3-Cyclopropylureido)benzoic acid stands as a molecule of interest for further scientific investigation. Its structural combination of a benzoic acid moiety and a cyclopropylurea group suggests potential for diverse biological activities. The following sections outline key areas for future research that could unlock its therapeutic and scientific value.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 2-(3-Cyclopropylureido)benzoic acid, and what parameters critically influence yield and purity?

Answer:

The synthesis involves coupling cyclopropyl isocyanate with 2-aminobenzoic acid in anhydrous conditions. Key parameters include:

- Temperature control (0–5°C) to suppress side reactions like urea hydrolysis.

- Stoichiometric equivalence of reactants to avoid excess isocyanate, which can lead to oligomerization.

- Solvent selection (e.g., DMF or THF) to stabilize intermediates.

Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Characterization by ¹H/¹³C NMR (urea NH at δ ~6.5–7.5 ppm; cyclopropyl protons as multiplets at δ ~0.5–1.5 ppm) and LC-MS (m/z = 235.2 [M+H]⁺) confirms structural integrity .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (urea, cyclopropyl, carboxyl). For example, the carboxyl proton appears as a broad peak at δ ~12–13 ppm.

- X-ray Crystallography : Single-crystal diffraction data refined via SHELXL (using Olex2 or similar software) resolves bond lengths (e.g., C=O at ~1.21 Å) and hydrogen-bonding networks .

- LC-MS : Validates molecular weight and purity (>95%) with ESI+ ionization .

Advanced: How can hydrogen bonding patterns in the crystal structure influence solid-state stability and solubility?

Answer:

Apply graph set analysis (G) to categorize hydrogen bonds into motifs (e.g., chains, rings). For example:

- The urea NH forms R₂²(8) motifs with carboxyl O atoms, creating a 2D network.

- Cyclopropyl groups may disrupt π-π stacking, reducing crystallinity.

Compare graph sets across polymorphs (using SHELXL-refined structures) to correlate packing efficiency with thermal stability. Such analysis predicts solubility trends, as dense H-bonding networks reduce dissolution rates .

Advanced: How can computational docking studies predict the interaction of this compound with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., enzymes with urea-binding pockets).

- Force Field Validation : Cross-check ΔGbinding values (e.g., from MM/GBSA) with experimental IC₅₀ data. For example, if computed ΔG < -8 kcal/mol correlates with sub-µM activity, prioritize synthesis.

- Residue Interaction Analysis : Identify key binding residues (e.g., Tyr, Asp) via PyMOL. Discrepancies between docking and assay data may suggest protonation state errors or flexible loop regions .

Advanced: How to resolve contradictions in biological activity data from different assays?

Answer:

- Purity Verification : Re-analyze compound batches via LC-MS to rule out degradation (e.g., urea cleavage).

- Assay Conditions : Compare buffer pH (urea stability varies above pH 7) and co-solvents (DMSO >1% may denature proteins).

- Orthogonal Assays : Validate enzyme inhibition with SPR (binding kinetics) and cellular assays (e.g., viability IC₅₀). Discrepancies may indicate off-target effects .

Advanced: What strategies optimize SAR studies for derivatives of this compound?

Answer:

- Substituent Variation : Replace cyclopropyl with azetidine (smaller ring) or adamantyl (bulky group) to probe steric effects.

- Bioisosteric Replacement : Swap urea with thiourea or sulfonamide to modulate H-bond donor capacity.

- Activity Cliffs : Use a table to correlate substituents with activity:

| Substituent | logP | IC₅₀ (µM) | Notes |

|---|---|---|---|

| Cyclopropyl | 1.2 | 0.8 | Optimal H-bonding |

| Azetidine | 0.9 | 5.2 | Reduced steric hindrance |

| 4-Fluorophenyl | 2.1 | 0.3 | Enhanced lipophilicity |

Prioritize derivatives with logP <2 and IC₅₀ <1 µM for lead optimization .

Basic: What are the best practices for ensuring structural integrity during storage?

Answer:

- Storage Conditions : Use amber vials under inert gas (N₂) at -20°C to prevent urea hydrolysis.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis. A >5% impurity increase warrants reformulation (e.g., lyophilization) .

Advanced: How to apply graph set analysis to predict supramolecular assembly in co-crystals?

Answer:

- Co-former Selection : Choose partners with complementary H-bond donors/acceptors (e.g., nicotinamide).

- Graph Set Comparison : Map motifs like D(2,2) (carboxyl dimer) and C(4) (urea chain). Co-crystals with synergistic motifs (e.g., combined R₂²(8) and D(2,2)) exhibit higher melting points. Use Mercury software to visualize and quantify interactions .

Advanced: How can crystallographic data guide molecular modifications for enhanced activity?

Answer:

- Torsion Angle Analysis : Identify rotatable bonds (e.g., urea-Cyclopropyl) that restrict conformation. Rigidify via ring fusion (e.g., bicyclic urea) to pre-organize the bioactive conformation.

- Solvent Mapping : Locate void spaces in the crystal lattice (using PLATON). Introducing halogen atoms (e.g., Cl) fills voids, improving crystallinity and solubility .

Basic: What analytical workflows validate metabolic stability in preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.